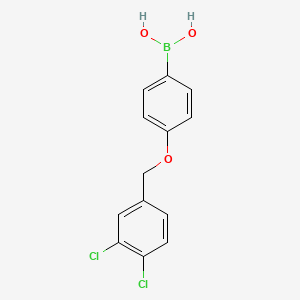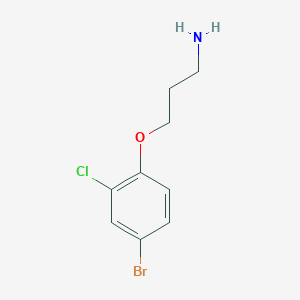
3-(4-Bromo-2-chlorophenoxy)-propylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-chlorophenoxy)-propylamine” can be inferred from its name. It likely contains a three-carbon chain (propyl) with an amine group (-NH2) at one end and a phenol group (a benzene ring with a hydroxyl group) at the other. The phenol group is further substituted with bromine and chlorine atoms .
Scientific Research Applications
Metabolic Pathways and Metabolites Identification
Researchers have extensively studied the metabolic pathways and identification of metabolites for compounds similar to 3-(4-Bromo-2-chlorophenoxy)-propylamine. For instance, Kanamori et al. (2002) delved into the in vivo metabolism of a related compound in rats, identifying several metabolites through gas chromatography-mass spectrometry, suggesting the operation of multiple metabolic pathways including deamination, reduction, oxidation, and acetylation of the amino group (Kanamori et al., 2002). Similarly, Rohanová et al. (2008) examined the disposition and kinetic profile of a psychoactive compound in rats, revealing insights into drug retention in lung tissue, its penetration through the blood/brain barrier, and the distribution of its metabolites in tissues like the brain and liver (Rohanová et al., 2008).
Therapeutic Potentials
Pereira et al. (1998) explored the therapeutic potential of propenamine derivatives, specifically targeting Trypanosoma cruzi infection in mice. Their study highlights the promising activity of a bromo derivative against the infection, pointing towards the potential of such derivatives as chemotherapeutic agents for Chagas' disease (Pereira et al., 1998).
Pharmacological Investigations
The pharmacological properties of compounds structurally related to 3-(4-Bromo-2-chlorophenoxy)-propylamine have also been a subject of investigation. For instance, Hapke and Prigge (1976) studied the actions of Propafenone, a compound with a similar structure, in animal experiments, revealing its significant antiarrhythmic action and effects on various circulatory parameters (Hapke & Prigge, 1976).
properties
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQXNNKQZJAFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-chlorophenoxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



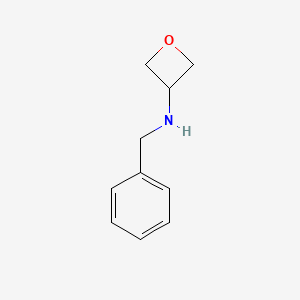
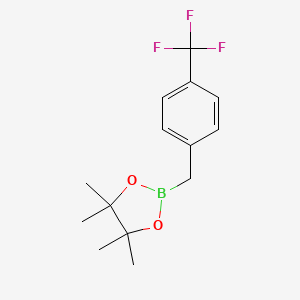
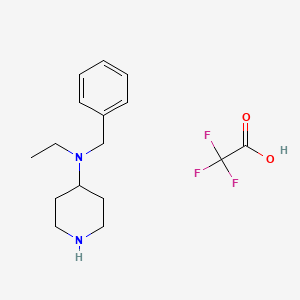
![Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate](/img/structure/B1438055.png)
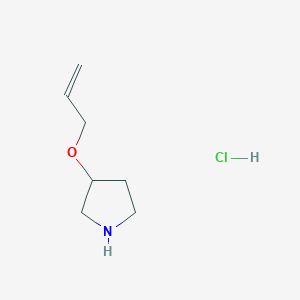
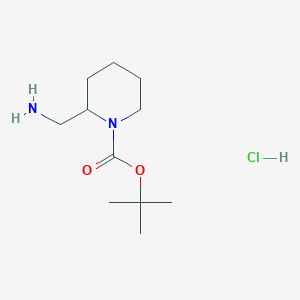
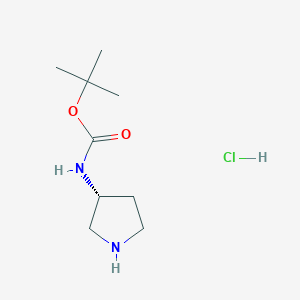
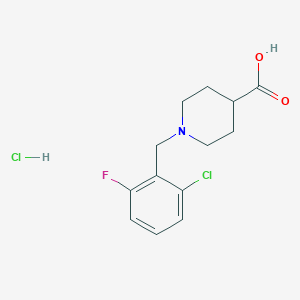
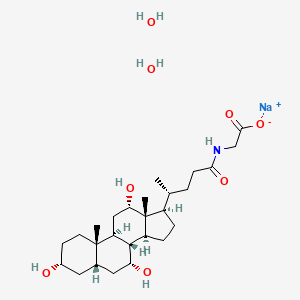
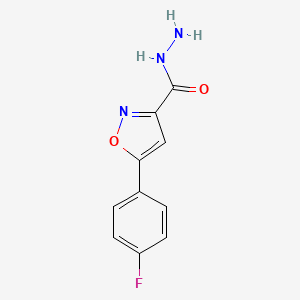
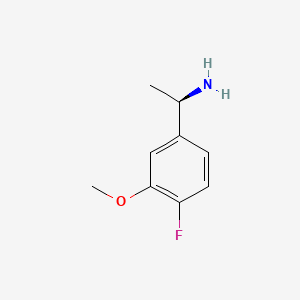
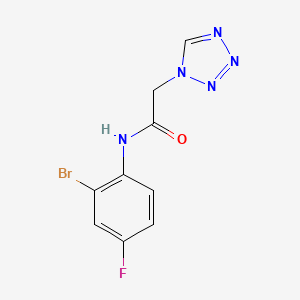
![2-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B1438070.png)
